![molecular formula C20H16N6O B5202020 N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5202020.png)
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide
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Overview
Description
The compound “N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyridazine ring . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridazine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyrazole and pyridazine rings could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. The presence of the pyrazole and pyridazine rings could influence these properties .Scientific Research Applications
Anti-Tubercular Activity
This compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Anti-Leishmanial Activity
Some compounds containing this moiety have shown active profiles against Leishmania infantum and Leishmania amazonensis. The profile of two such compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .
Neurodegenerative Disorders Research
Compounds containing this moiety have been used in research related to neurodegenerative disorders. They target principal enzymes like monoamine oxidase (MAO) and nitric oxide synthase (NOS), which are known targets for neurodegenerative disorders research .
Broad Range of Chemical and Biological Properties
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Development of New Drugs
Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mechanism of Action
Pharmacokinetics
The predicted properties such as boiling point of543.8±50.0 °C , density of 1.40±0.1 g/cm3 , and pKa of 12.68±0.70 could provide some insights into its pharmacokinetic behavior. These properties might influence the compound’s bioavailability, but further studies are needed to confirm this.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c27-20(15-5-2-1-3-6-15)23-17-9-7-16(8-10-17)22-18-11-12-19(25-24-18)26-14-4-13-21-26/h1-14H,(H,22,24)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJGJWCZKTVMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
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